2-[(1-{[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]carbonyl}piperidin-3-yl)methyl]-1H-benzimidazole
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Description
The compound contains several functional groups including a benzimidazole, a piperidine, and an oxadiazole. Benzimidazoles are a class of compounds that are widely used in medicinal chemistry due to their biological activity . Piperidines are also common in pharmaceuticals and play a significant role in the pharmaceutical industry . Oxadiazoles are heterocyclic compounds that have been used in the synthesis of various pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the specific functional groups present. For example, the benzimidazole could undergo electrophilic substitution reactions, while the piperidine could undergo reactions typical of secondary amines .Future Directions
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-ylmethyl)piperidin-1-yl]-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-25-11-16-21-22-17(26-16)18(24)23-8-4-5-12(10-23)9-15-19-13-6-2-3-7-14(13)20-15/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBONMLZRZNFJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(O1)C(=O)N2CCCC(C2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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